molecular formula C28H20N2O4 B14249634 Dimethyl 4,7-diphenyl-1,10-phenanthroline-2,9-dicarboxylate CAS No. 500022-92-4

Dimethyl 4,7-diphenyl-1,10-phenanthroline-2,9-dicarboxylate

Cat. No.: B14249634
CAS No.: 500022-92-4
M. Wt: 448.5 g/mol
InChI Key: CIANYYQZYJMRDO-UHFFFAOYSA-N
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Description

Dimethyl 4,7-diphenyl-1,10-phenanthroline-2,9-dicarboxylate is an organic compound with the molecular formula C28H20N2O4. It is a derivative of 1,10-phenanthroline, a heterocyclic compound known for its ability to form stable complexes with metal ions. This compound is notable for its applications in various fields, including organic synthesis, materials science, and analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4,7-diphenyl-1,10-phenanthroline-2,9-dicarboxylate typically involves the esterification of 4,7-diphenyl-1,10-phenanthroline-2,9-dicarboxylic acid. The reaction is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction mixture is refluxed, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4,7-diphenyl-1,10-phenanthroline-2,9-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce quinones, while reduction can yield dihydro derivatives. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the phenanthroline ring .

Mechanism of Action

The mechanism by which Dimethyl 4,7-diphenyl-1,10-phenanthroline-2,9-dicarboxylate exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, affecting various biochemical pathways. For example, in OLEDs, the compound acts as an electron transport layer, facilitating the movement of electrons and enhancing device performance .

Comparison with Similar Compounds

Properties

CAS No.

500022-92-4

Molecular Formula

C28H20N2O4

Molecular Weight

448.5 g/mol

IUPAC Name

dimethyl 4,7-diphenyl-1,10-phenanthroline-2,9-dicarboxylate

InChI

InChI=1S/C28H20N2O4/c1-33-27(31)23-15-21(17-9-5-3-6-10-17)19-13-14-20-22(18-11-7-4-8-12-18)16-24(28(32)34-2)30-26(20)25(19)29-23/h3-16H,1-2H3

InChI Key

CIANYYQZYJMRDO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C=CC3=C2N=C(C=C3C4=CC=CC=C4)C(=O)OC)C(=C1)C5=CC=CC=C5

Origin of Product

United States

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